3-(Piperazin-1-yl)-L-Ala-OH
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Overview
Description
3-(Piperazin-1-yl)-L-Ala-OH is a compound that features a piperazine ring attached to an L-alanine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperazine ring, a common structural motif in pharmaceuticals, contributes to its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-L-Ala-OH typically involves the coupling of piperazine with L-alanine. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . The reaction conditions often include the use of solvents like tert-butyl alcohol and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-L-Ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-(Piperazin-1-yl)-L-Ala-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-L-Ala-OH involves its interaction with various molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and has been studied for its antibacterial activity.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Another piperazine derivative with potential pharmacological applications.
Uniqueness
3-(Piperazin-1-yl)-L-Ala-OH is unique due to the presence of the L-alanine moiety, which can impart specific biological activities and chemical reactivity. This distinguishes it from other piperazine derivatives that may not have the same functional groups or properties .
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-piperazin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
GCKHCMMDWJZKBQ-LURJTMIESA-N |
Isomeric SMILES |
C1CN(CCN1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CN(CCN1)CC(C(=O)O)N |
Origin of Product |
United States |
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